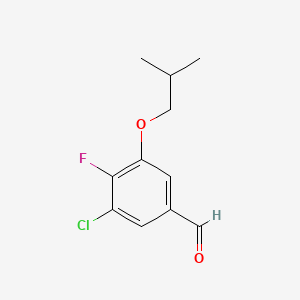
3-Chloro-4-fluoro-5-isobutoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-fluoro-5-isobutoxybenzaldehyde is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol It is a benzaldehyde derivative, characterized by the presence of chloro, fluoro, and isobutoxy substituents on the benzene ring
Méthodes De Préparation
The synthesis of 3-Chloro-4-fluoro-5-isobutoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzaldehyde precursor.
Substitution Reactions: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents.
Isobutoxy Group Introduction: The isobutoxy group is introduced via nucleophilic substitution reactions, often using isobutyl alcohol in the presence of a base.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates and yields.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
3-Chloro-4-fluoro-5-isobutoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane .
Applications De Recherche Scientifique
3-Chloro-4-fluoro-5-isobutoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-fluoro-5-isobutoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact mechanisms and molecular targets .
Comparaison Avec Des Composés Similaires
3-Chloro-4-fluoro-5-isobutoxybenzaldehyde can be compared with other benzaldehyde derivatives, such as:
3-Chloro-4-fluorobenzaldehyde: Lacks the isobutoxy group, which may result in different chemical reactivity and biological activity.
4-Fluoro-5-isobutoxybenzaldehyde: Lacks the chloro substituent, which can affect its chemical properties and applications.
3-Chloro-5-isobutoxybenzaldehyde:
The presence of the chloro, fluoro, and isobutoxy groups in this compound makes it unique, offering a distinct combination of properties that can be advantageous in specific applications .
Propriétés
Formule moléculaire |
C11H12ClFO2 |
|---|---|
Poids moléculaire |
230.66 g/mol |
Nom IUPAC |
3-chloro-4-fluoro-5-(2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-4-8(5-14)3-9(12)11(10)13/h3-5,7H,6H2,1-2H3 |
Clé InChI |
VDALVICRFOFGHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C(=CC(=C1)C=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
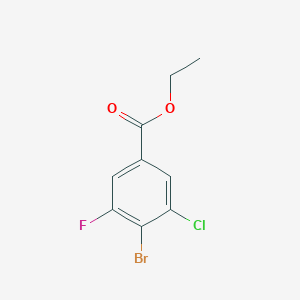
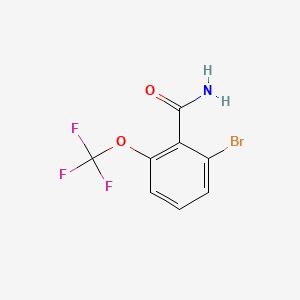
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
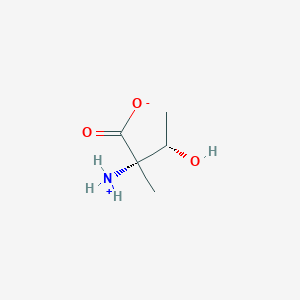
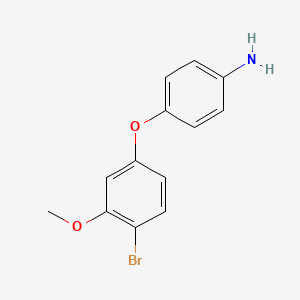
![2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B14773979.png)
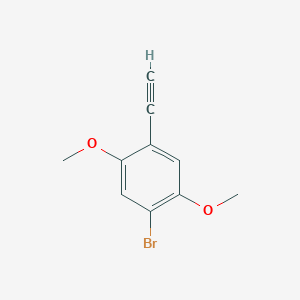
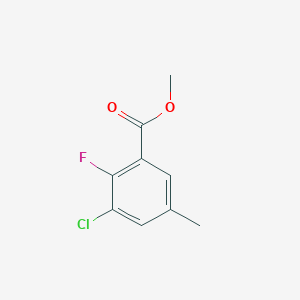
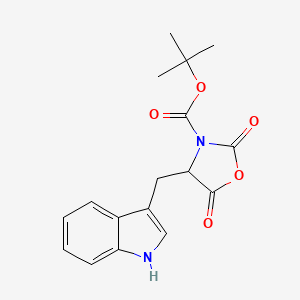


![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
